

An In-depth Technical Guide to 2-Hydroxy-2-phenylpropanenitrile (Acetophenone Cyanohydrin)

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Compound of Interest

Compound Name: 2-Hydroxy-2-phenylpropanenitrile

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Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-2-phenylpropanenitrile**, also known as acetophenone cyanohydrin. It details the chemical identity, synthesis methodologies, physicochemical properties, and spectroscopic data of this compound. Special attention is given to its applications as a versatile chiral intermediate in drug discovery and development. The guide also covers its known biological activities and toxicological profile, presenting data in a clear and accessible format for laboratory professionals.

Chemical Identity and Properties

2-Hydroxy-2-phenylpropanenitrile is a cyanohydrin derivative of acetophenone. Notably, this compound does not have a registered CAS (Chemical Abstracts Service) number, which distinguishes it from its structural isomer, 2-hydroxy-3-phenylpropanenitrile (CAS No. 50353-47-4).^[1] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers and Computed Physical Properties

Identifier/Property	Value	Reference
IUPAC Name	2-hydroxy-2-phenylpropanenitrile	[2]
Synonyms	Acetophenone cyanohydrin, α -hydroxy- α -methylphenylacetone nitrile	[2]
Molecular Formula	C ₉ H ₉ NO	[1][2]
Molecular Weight	147.17 g/mol	[2]
InChIKey	NGLPDXCYIUHTNP-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CC(C#N)(C1=CC=CC=C1)O</chem>	[1]
XLogP3	1.2	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]

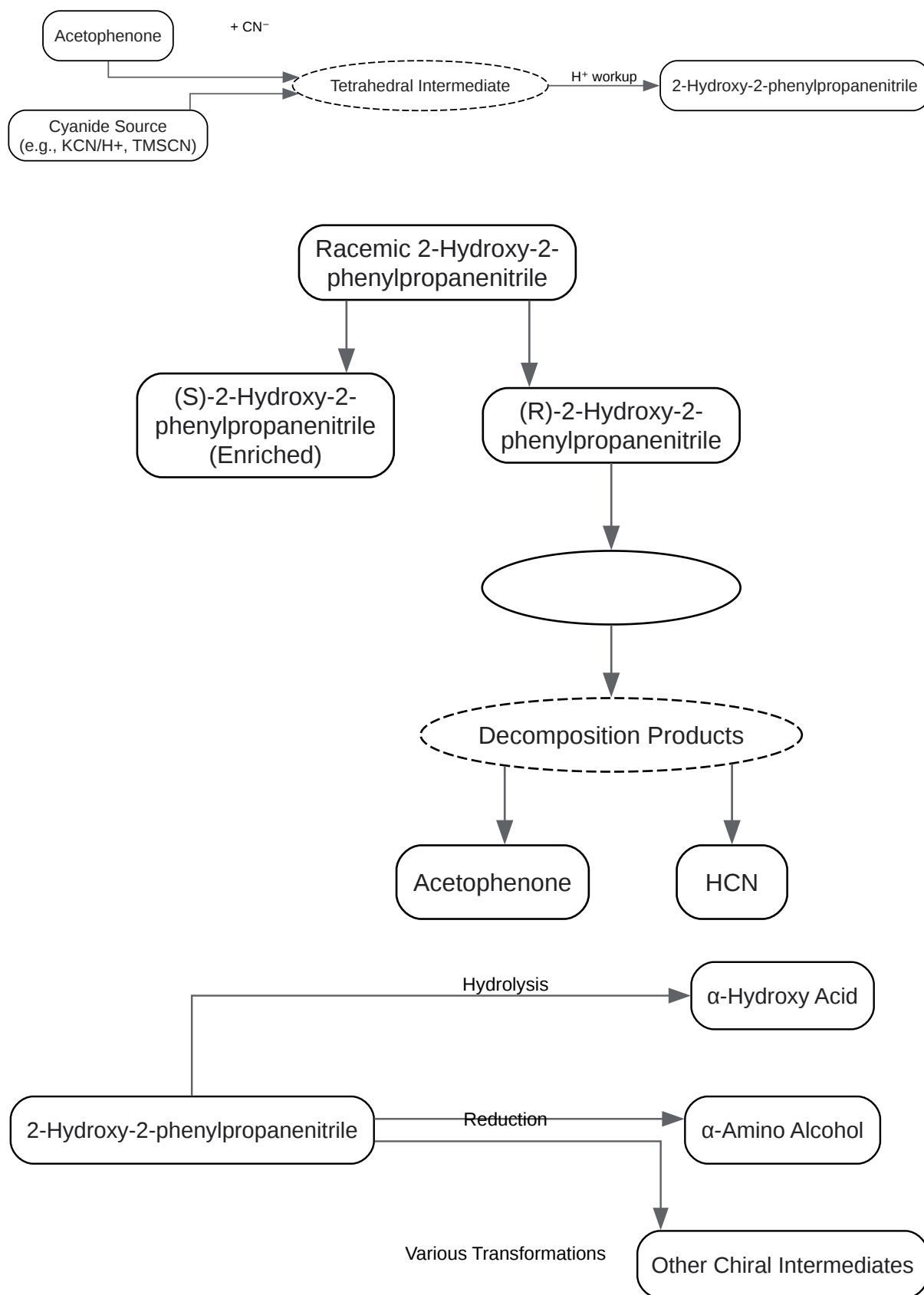
Note: Physical properties such as melting point and boiling point are not well-documented in the literature, likely due to the compound's thermal lability.

Synthesis of 2-Hydroxy-2-phenylpropanenitrile

The primary route for the synthesis of **2-hydroxy-2-phenylpropanenitrile** is the nucleophilic addition of a cyanide anion to the carbonyl carbon of acetophenone. This reaction is typically base-catalyzed.

General Synthesis Pathway

The synthesis involves the reaction of acetophenone with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN). The use of TMSCN followed by desilylation offers a milder alternative to HCN.



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